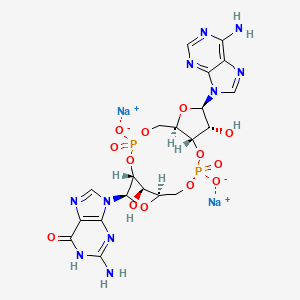

2',3'-cGAMP sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

2’,3’-cGAMP sodium salt is synthesized in mammalian cells by the enzyme cGAMP synthase in response to the presence of double-stranded DNA. The compound is typically provided as a lyophilized powder and can be reconstituted in DMSO for use in various applications . Industrial production methods involve the use of cGAMP synthase to catalyze the formation of 2’,3’-cGAMP from ATP and GTP .

Chemical Reactions Analysis

2’,3’-cGAMP sodium salt undergoes various chemical reactions, including binding to the STING protein to activate immune responses. Common reagents used in these reactions include ATP and GTP, which are substrates for the cGAMP synthase enzyme . The major product formed from these reactions is interferon-β (IFN-β), which is a key component of the immune response .

Scientific Research Applications

2’,3’-cGAMP sodium salt has a wide range of scientific research applications. It is used to identify small compounds that bind to STING and to study the type I interferon response to cytosolic DNA . In chemistry, it is used as a second messenger in various signaling pathways. In biology and medicine, it is studied for its role in antiviral immunity and its potential therapeutic applications in cancer and infectious diseases . In industry, it is used in the development of immune-modulating drugs .

Mechanism of Action

The mechanism of action of 2’,3’-cGAMP sodium salt involves its production by cGAMP synthase in response to cytoplasmic DNA. The compound then binds to and activates the STING protein, which in turn activates the TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) pathways . This leads to the production of type I interferons and pro-inflammatory cytokines, which are essential for the immune response .

Comparison with Similar Compounds

2’,3’-cGAMP sodium salt is unique in its high binding affinity to the STING protein compared to other cyclic dinucleotides such as cyclic di-GMP, 3’,2’-cGAMP, 3’,3’-cGAMP, and 2’,2’-cGAMP . These similar compounds have different binding affinities and biological activities, making 2’,3’-cGAMP sodium salt particularly effective in activating the STING pathway .

Properties

Molecular Formula |

C20H22N10Na2O13P2 |

|---|---|

Molecular Weight |

718.4 g/mol |

IUPAC Name |

disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |

InChI Key |

CNVCOPPPOWRJAV-DQNSRKNCSA-L |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)

![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)

![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)

![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)